3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate
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Description
3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C17H19FN4O3S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.11618982 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Biochemical Pathways
Thiazole derivatives are known to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiazole derivatives can exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s activity can be influenced by the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
These interactions can be due to the electron-deficient nature of the thiadiazole ring, which makes it relatively inert towards electrophilic substitution but displays nucleophilic substitution at the 2nd and 5th positions .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Molecular Mechanism
Molecular modeling studies of similar compounds have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues .
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives can be involved in various metabolic pathways .
Properties
IUPAC Name |
[3-[(4-methylthiadiazole-5-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-10-15(26-22-21-10)16(23)19-13-3-2-4-14(9-13)25-17(24)20-12-7-5-11(18)6-8-12/h5-8,13-14H,2-4,9H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUSWIVDXCXYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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